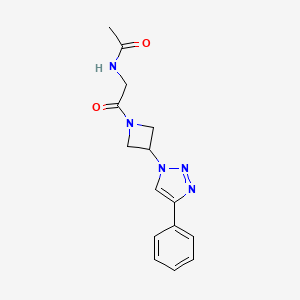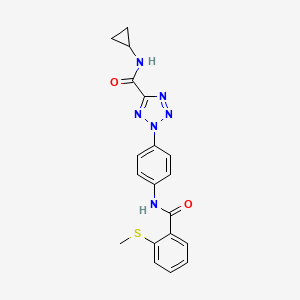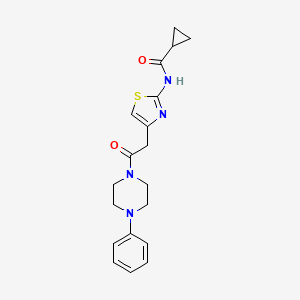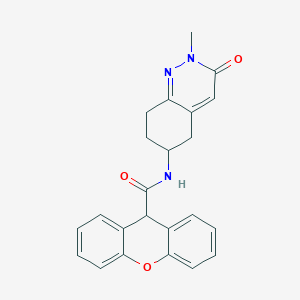![molecular formula C11H10ClNO2 B2984511 5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole CAS No. 338976-10-6](/img/structure/B2984511.png)
5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry
5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole and its derivatives demonstrate significant utility in synthetic organic chemistry. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles, closely related to this compound, have been used as reactive scaffolds for synthetic elaboration. They are particularly effective in substitution reactions to prepare various oxazole derivatives, as illustrated in the work of Patil and Luzzio (2016) on the synthesis of oxaprozin (Patil & Luzzio, 2016).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. For example, Moriya et al. (1988) synthesized and evaluated a series of oxazole derivatives for hypolipidemic activities, highlighting the compound's potential in addressing cholesterol and triglyceride levels (Moriya et al., 1988). Similarly, Kattimani et al. (2013) synthesized novel triazolin-3-one derivatives from this compound, evaluating their anticancer properties against various human tumor cell lines (Kattimani et al., 2013).
Application in Corrosion Inhibition
Compounds related to this compound have been studied for their corrosion inhibition properties. The study by Lagrenée et al. (2002) on triazole derivatives demonstrated their effectiveness in protecting mild steel in acidic media, suggesting potential industrial applications (Lagrenée et al., 2002).
Fluorescence and Molecular Probing
Furthermore, derivatives of this compound have been utilized in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles for use in biological studies, highlighting the compound's utility in molecular probing and environmental studies (Diwu et al., 1997).
Mécanisme D'action
Mode of Action
, it may act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth .
Biochemical Pathways
This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventual plant death .
Result of Action
, it may induce rapid, uncontrolled growth in target organisms, leading to their eventual death .
Propriétés
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-8(11-6-7-13-15-11)14-10-4-2-9(12)3-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICCMGAVPYXTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)

![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)

![Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate](/img/structure/B2984437.png)
![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-morpholinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2984440.png)
![2-(Methylthio)-N-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)nicotinamide](/img/structure/B2984441.png)

![N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2984444.png)

![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)
![1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2984450.png)

